molecular formula C15H16O3 B14466514 2,2',6-Trimethoxy-1,1'-biphenyl CAS No. 70388-58-8

2,2',6-Trimethoxy-1,1'-biphenyl

Cat. No.: B14466514
CAS No.: 70388-58-8
M. Wt: 244.28 g/mol
InChI Key: WRBYNDXQYKIXLU-UHFFFAOYSA-N
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Description

2,2’,6-Trimethoxy-1,1’-biphenyl is an organic compound characterized by the presence of three methoxy groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,6-Trimethoxy-1,1’-biphenyl typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is favored for its mild reaction conditions and high efficiency. The reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2,2’,6-Trimethoxy-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’,6-Trimethoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The biphenyl structure can be reduced under specific conditions to form cyclohexyl derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenols, cyclohexyl derivatives, and various substituted biphenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’,6-Trimethoxy-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,6-Trimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit or activate various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,5-Trimethoxy-1,1’-biphenyl
  • 2,2’,4-Trimethoxy-1,1’-biphenyl
  • 2,2’,3-Trimethoxy-1,1’-biphenyl

Uniqueness

2,2’,6-Trimethoxy-1,1’-biphenyl is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

70388-58-8

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

1,3-dimethoxy-2-(2-methoxyphenyl)benzene

InChI

InChI=1S/C15H16O3/c1-16-12-8-5-4-7-11(12)15-13(17-2)9-6-10-14(15)18-3/h4-10H,1-3H3

InChI Key

WRBYNDXQYKIXLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2OC

Origin of Product

United States

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